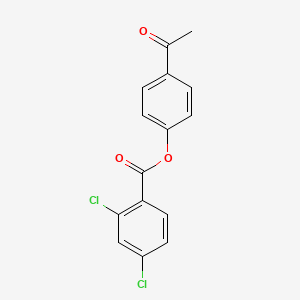![molecular formula C19H22N2O3 B11559892 2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11559892.png)
2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes both phenoxy and hydrazide functional groups, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the hydrazide group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dimethylphenoxy)acetohydrazide
- N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]acetohydrazide
- 4-Methoxybenzaldehyde hydrazone
Uniqueness
What sets 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide apart is its combination of phenoxy and hydrazide functional groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-8-18(11-14(13)2)24-12-19(22)21-20-15(3)16-6-9-17(23-4)10-7-16/h5-11H,12H2,1-4H3,(H,21,22)/b20-15+ |
InChI-Schlüssel |
ZVHITTFFDXHSRI-HMMYKYKNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11559818.png)
![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11559823.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559831.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11559858.png)
![N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
![methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11559865.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11559875.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559879.png)
![3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11559882.png)
